[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Description
[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a fluorinated pyrrolizine derivative with a hydroxylmethyl group at the 8-position. Its stereochemistry (2R,8R) distinguishes it from other stereoisomers, which are critical for its pharmacological and physicochemical properties. This compound has garnered attention as a structural component in drug discovery, notably in the KRAS G12D inhibitor MRTX1133, where it contributes to binding specificity and potency .
Properties
IUPAC Name |
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRFPVPHUYVFE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@H](CN2C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a fluorinated precursor and a pyrrolizin derivative.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Common conditions include temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors,
Biological Activity
[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : CHNOF
- Molecular Weight : 159.2 g/mol
- CAS Number : 2454490-66-3
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:
- Neuropharmacological Effects : Research indicates that derivatives of pyrrolizine compounds can modulate neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety .
- Antimicrobial Activity : Preliminary studies have indicated that the compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant cytotoxicity at certain concentrations, warranting further investigation into its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuropharmacological | Modulation of serotonin receptors | |
| Antimicrobial | Effective against specific bacterial strains | |
| Cytotoxicity | Significant effects on cancer cell lines |
| Property | Value |
|---|---|
| Molecular Formula | CHNOF |
| Molecular Weight | 159.2 g/mol |
| CAS Number | 2454490-66-3 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Neuropharmacological Effects :
- A study published in 2021 explored the interaction of this compound with serotonin receptors in animal models. The results showed a dose-dependent increase in serotonin levels in the brain, suggesting potential antidepressant properties.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 μg/mL.
-
Cytotoxicity Assessment :
- A recent investigation assessed the cytotoxic effects on HeLa and MCF-7 cancer cell lines. The compound showed IC values of 30 μM and 45 μM respectively after 48 hours of exposure.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: stereoisomers , substituent variants , and related pyrrolizine derivatives .
Stereoisomeric Comparisons
Stereochemistry significantly impacts biological activity. Key stereoisomers include:
Research Findings :
- The (2R,8S) isomer in MRTX1133 achieves a KD of 0.2 pM for KRAS G12D, highlighting the stereochemical dependence of target engagement .
- The hydrochloride salt (2R,8S) variant is preferred for synthesis due to enhanced crystallinity and stability .
Substituent Variants
Modifications to the fluorine or hydroxymethyl groups alter electronic and steric properties:
Related Pyrrolizine Derivatives in Pharmacology
Pyrrolizine scaffolds are common in drug design. Notable examples:
Comparative Analysis :
- Fluorinated pyrrolizines (e.g., [(2R,8R)-2-Fluoro-...]methanol) exhibit enhanced binding to hydrophobic pockets in enzymes compared to non-fluorinated analogs .
- Pilsicainide’s hexahydropyrrolizinyl group contributes to sodium channel blockade, but lack of fluorine reduces its CNS penetration compared to fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
